molecular formula C9H11ClN2O2 B12966184 Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

Cat. No.: B12966184
M. Wt: 214.65 g/mol
InChI Key: FESNTICFMHGKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

InChI

InChI=1S/C9H11ClN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3

InChI Key

FESNTICFMHGKIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)Cl)N

Origin of Product

United States

Foundational & Exploratory

Molecular Architecture and Synthetic Pathways of 6-Chloropyridin-3-yl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular structure and characteristics of 6-chloropyridin-3-yl amino acid derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-chloropyridin-3-yl moiety represents a privileged scaffold in modern medicinal chemistry, particularly when integrated into amino acid architectures. Acting as a bioisostere for the phenyl ring in phenylalanine, this heterocyclic core offers a dual advantage: the pyridine nitrogen modulates solubility and hydrogen bonding potential, while the C6-chlorine atom sterically and electronically blocks metabolic oxidation. This guide provides a technical deep-dive into the structural properties, synthetic methodologies, and pharmacological utility of these derivatives, serving as a blueprint for their application in peptide mimetics and small-molecule drug discovery.

Part 1: Structural & Electronic Profiling

The Scaffold Architecture

The core structure consists of a pyridine ring substituted at the C3 position with an amino acid side chain (typically alanine) and at the C6 position with a chlorine atom. This specific substitution pattern is non-trivial; it is designed to exploit the "metabolic blocking" effect while maintaining the steric volume of a phenylalanine side chain.

  • Electronic Deficit: The pyridine ring is π-deficient compared to benzene. The inductive electron-withdrawing effect (-I) of the nitrogen atom, combined with the electronegativity of the chlorine, significantly reduces the electron density of the aromatic system.

  • Acidity/Basicity Modulation: The electron-poor ring lowers the pKa of the side-chain ammonium group (in the free amino acid form) compared to phenylalanine. Conversely, the pyridine nitrogen itself is weakly basic (pKa ~2-3), but the adjacent chlorine further suppresses this basicity, preventing protonation at physiological pH and ensuring the molecule remains neutral or zwitterionic depending on the C-/N-termini state.

Physicochemical Comparison

The following table contrasts the 6-chloropyridin-3-yl derivative with its natural analogue (Phenylalanine) and the unsubstituted pyridyl analogue.

PropertyPhenylalanine (Phe)3-Pyridyl-Alanine6-Chloro-3-Pyridyl-Alanine
Aromatic Character π-Excessive (relative to Py)π-DeficientHighly π-Deficient
LogP (Lipophilicity) ~1.38~0.15 (More Polar)~0.95 (Modulated)
Metabolic Liability High (Para-hydroxylation)Moderate (N-oxidation)Low (Blocked C6 & N-ox)
H-Bond Potential Donor (Amide NH)Acceptor (Pyridine N)Weak Acceptor (Cl-Pyridine N)
Steric Volume ~190 ų~185 ų~205 ų (Cl adds bulk)

Part 2: Synthetic Methodologies

Synthesis of enantiopure 6-chloropyridin-3-yl amino acids requires strategies that avoid racemization and tolerate the reactive chloropyridine moiety. We detail two primary routes: the Negishi Cross-Coupling (convergent) and the Acetamidomalonate Condensation (linear).

Workflow Visualization

The following diagram illustrates the decision logic and pathways for synthesizing these derivatives.

SynthesisWorkflow Start Target: 6-Cl-Py-3-Ala RouteA Route A: Negishi Coupling (Convergent) Start->RouteA RouteB Route B: Acetamidomalonate (Linear) Start->RouteB ZincReagent Zinc Reagent (From 3-Iodo-6-Cl-Py) RouteA->ZincReagent IodoAla Iodo-Alanine deriv. (Boc-protected) RouteA->IodoAla Malonate Diethyl Acetamidomalonate RouteB->Malonate Electrophile 5-(Chloromethyl)-2-chloropyridine RouteB->Electrophile Coupling Pd-Catalyzed Coupling ZincReagent->Coupling IodoAla->Coupling Alkylation Base-Mediated Alkylation (NaOEt/EtOH) Malonate->Alkylation Electrophile->Alkylation Final Enantiopure Product Coupling->Final Retains Chirality Hydrolysis Hydrolysis & Decarboxylation Alkylation->Hydrolysis Resolution Enzymatic Resolution (Acylase I) Hydrolysis->Resolution Resolution->Final

Caption: Synthetic decision tree comparing convergent metal-catalyzed coupling (Route A) versus linear alkylation-resolution (Route B).

Detailed Protocol: Negishi Cross-Coupling

This method is preferred for preserving chirality when starting from commercially available chiral iodo-alanine derivatives.

Reagents:

  • Zinc Reagent: Prepared from 3-iodo-6-chloropyridine.

  • Coupling Partner:

    
    -(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester.
    
  • Catalyst:

    
     with 
    
    
    
    or
    
    
    .

Step-by-Step Methodology:

  • Zinc Activation: In a flame-dried Schlenk flask under argon, activate zinc dust (2.0 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry DMA (Dimethylacetamide).

  • Organozinc Formation: Add 3-iodo-6-chloropyridine (1.0 equiv) dropwise. Stir at 60°C for 2 hours until the starting material is consumed (monitor by GC-MS). This forms the heteroaryl-zinc species.

  • Coupling: In a separate vessel, dissolve the iodinated amino acid derivative (0.8 equiv),

    
     (2.5 mol%), and 
    
    
    
    (5 mol%) in dry DMA.
  • Reaction: Transfer the organozinc solution to the catalyst mixture via cannula. Heat to 50°C for 12 hours.

  • Workup: Quench with saturated

    
    , extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).
    

Why this works: The Negishi coupling tolerates the sensitive amino acid moiety and the chlorine on the pyridine ring (which is less reactive than the iodine used to form the zinc reagent), allowing for chemoselective bond formation.

Part 3: Biological Characteristics & SAR Logic

Metabolic Stability (The "Chlorine Block")

In phenylalanine-based drugs, the para-position of the phenyl ring is a "metabolic hotspot," prone to rapid hydroxylation by Cytochrome P450 enzymes (CYP450).

  • Mechanism: Replacing the phenyl ring with pyridine reduces electron density, slowing electrophilic attack by CYPs.

  • Optimization: Adding chlorine at the 6-position (para to the linkage) physically blocks the site of oxidation and prevents N-oxidation of the pyridine nitrogen due to steric and electronic deactivation.

Structure-Activity Relationship (SAR) Logic

The following diagram details how specific structural features translate to biological function.

SAR_Logic Core 6-Chloropyridin-3-yl Amino Acid Feature1 C6-Chlorine Atom Core->Feature1 Feature2 Pyridine Nitrogen Core->Feature2 Feature3 Amino Acid Linker Core->Feature3 Effect1 Blocks CYP450 Oxidation (Increases t1/2) Feature1->Effect1 Steric/Electronic Effect2 Increases Lipophilicity (vs unsubstituted Py) Feature1->Effect2 Lipophilic Effect3 H-Bond Acceptor (Weakened by Cl) Feature2->Effect3 Interaction Effect4 Solubility Modulation Feature2->Effect4 Physicochemical Effect5 Peptide Backbone Integration Feature3->Effect5 Structural

Caption: SAR map highlighting the functional role of each structural component in the 6-chloropyridin-3-yl scaffold.[1][2][3]

References

  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs. Retrieved from

  • Brittain, W. D. G., & Cobb, S. L. (2017).[4] Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. Retrieved from

  • Colombe, J. R., et al. (2013).[5] Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. Retrieved from

  • National Institutes of Health (NIH). (2021). 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride | PubChem. Retrieved from

  • Organic Syntheses. (2026). Advances in Bipyridine Synthesis via Negishi Coupling. Retrieved from

Sources

Technical Guide: Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate as a Phenylalanine Analog Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Executive Summary

This compound is a sophisticated, non-canonical amino acid (ncAA) precursor used to engineer peptide therapeutics and small-molecule peptidomimetics. Structurally, it serves as a bioisostere of phenylalanine , where the phenyl ring is replaced by a 6-chloropyridine moiety.

This substitution is not merely cosmetic; it introduces a precise "electronic and steric edit" to the pharmacophore. The pyridine nitrogen alters lipophilicity and hydrogen bonding potential, while the C6-chlorine atom provides metabolic protection and halogen-bonding capabilities. This guide details the physicochemical rationale, synthetic utility, and experimental protocols for integrating this scaffold into drug discovery workflows.

Chemical Architecture & Physicochemical Profiling

To effectively utilize this analog, one must understand how it deviates from the parent amino acid, Phenylalanine (Phe).

2.1 Structural Comparison
FeatureL-Phenylalanine (Phe)6-Chloro-3-pyridylalanine (The Analog)
Aromatic System Benzene (Electron-neutral)Pyridine (Electron-deficient)
Electronic Character Quadrupole moment (- to +)Dipole moment (N pulls density); Chlorine withdraws
H-Bonding None (Hydrophobic only)Pyridine N acts as a weak H-bond acceptor
Metabolic Liability Para-hydroxylation (CYP450)C6-Cl blocks para-oxidation
Steric Bulk StandardSlightly increased at C6 (Cl > H)
2.2 The "Chlorine Clip" Effect

The 6-chloro substituent is critical. In unsubstituted pyridylalanine, the pyridine nitrogen increases water solubility but can sometimes reduce affinity for deep hydrophobic pockets. The addition of chlorine:

  • Restores Lipophilicity: Compensates for the polarity of the nitrogen.

  • Halogen Bonding: The chlorine atom can engage in halogen bonding (X-bond) with backbone carbonyls or side-chain residues in the target protein, a directional interaction often stronger than Van der Waals forces.

  • Pi-Stacking Modulation: The electron-deficient ring engages in stronger

    
     stacking with electron-rich aromatic residues (e.g., Trp, Tyr) compared to standard Phe.
    
Strategic Applications in Drug Design
3.1 Metabolic Stability Enhancement

Phenylalanine residues are frequent sites of oxidative metabolism, particularly para-hydroxylation by Cytochrome P450 enzymes.

  • Mechanism: Replacing the C4-hydrogen of the phenyl ring (analogous to C6 in the 3-pyridyl system) with chlorine sterically and electronically blocks this oxidation pathway.

  • Result: Increased half-life (

    
    ) of the peptide drug.
    
3.2 Solubility & Conformation Tuning

The methyl ester form (this compound) is typically a synthetic intermediate. For biological activity, the ester is hydrolyzed to the free acid.

  • Solubility: The pyridine nitrogen lowers the LogP compared to a 4-chlorophenylalanine analog, improving the aqueous solubility of hydrophobic peptides without sacrificing receptor affinity.

  • Conformational Constraint: The dipole of the pyridine ring can induce specific side-chain rotamers, potentially locking the peptide into a bioactive conformation.

Technical Workflow: Synthesis & Incorporation

This section outlines the conversion of the methyl ester precursor into an Fmoc-protected building block suitable for Solid-Phase Peptide Synthesis (SPPS).

4.1 Workflow Logic (DOT Diagram)

Workflow Start This compound (Starting Material) Hydrolysis Step 1: Ester Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Deprotection FreeAcid Intermediate: Free Amino Acid Hydrolysis->FreeAcid Protection Step 2: Fmoc Protection (Fmoc-OSu, NaHCO3) FreeAcid->Protection N-Terminus Capping FmocAA Product: Fmoc-6-Cl-3-Pal-OH Protection->FmocAA SPPS Step 3: SPPS Incorporation (HBTU/DIPEA Activation) FmocAA->SPPS Peptide Assembly

Figure 1: Synthetic pathway from the methyl ester precursor to peptide incorporation.

4.2 Experimental Protocols

Protocol A: Hydrolysis of Methyl Ester to Free Acid Rationale: The methyl ester protects the carboxyl group during initial synthesis but must be removed for SPPS or biological testing.

  • Dissolution: Dissolve 1.0 eq of this compound in THF:Water (3:1 v/v).

  • Saponification: Add 2.5 eq of Lithium Hydroxide (LiOH·H2O) at 0°C.

  • Reaction: Stir at room temperature for 3–4 hours. Monitor by TLC (disappearance of ester spot).

  • Workup: Acidify carefully to pH ~3–4 using 1M HCl. The zwitterionic amino acid may precipitate; if not, extract with n-butanol or concentrate and purify via ion-exchange chromatography.

Protocol B: Fmoc-Protection for SPPS Rationale: Standard SPPS requires the N-terminus to be protected with the base-labile Fmoc group.

  • Setup: Suspend the free amino acid (from Protocol A) in Water:Dioxane (1:1). Add 2.0 eq of

    
    .
    
  • Addition: Add 1.1 eq of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dropwise at 0°C.

  • Completion: Stir overnight at RT.

  • Purification: Acidify to precipitate the Fmoc-amino acid. Extract with Ethyl Acetate. Wash with brine, dry over

    
    .
    
  • Validation: Verify structure via

    
    H-NMR and LC-MS.
    

Protocol C: Solid-Phase Coupling (Fmoc Chemistry) Rationale: The pyridine nitrogen is less basic than aliphatic amines but can still interfere if activation is too aggressive.

  • Resin Preparation: Swell Rink Amide resin in DMF.

  • Deprotection: Remove previous Fmoc with 20% Piperidine in DMF (2 x 5 min).

  • Activation:

    • Mix Fmoc-6-Cl-3-Pal-OH (3.0 eq).

    • Activator: HATU (2.9 eq) or HBTU/HOBt.

    • Base: DIPEA (6.0 eq).

    • Note: Pre-activate for only 30-60 seconds to minimize racemization.

  • Coupling: Add to resin and shake for 45–60 minutes.

  • Monitoring: Perform Kaiser Test. If incomplete, perform a second coupling.

Data Analysis & Validation

When evaluating the success of this analog in a peptide sequence, use the following metrics:

MetricMethodExpected Outcome vs. Phe Parent
Purity RP-HPLCRetention time may shift slightly earlier (more polar due to Pyridine N) or later (due to Cl), depending on gradient/pH.
Identity ESI-MSMass shift of +35/37 Da (Chlorine isotope pattern is diagnostic: 3:1 ratio).
Stability Microsomal AssayImproved half-life (

) due to blocked oxidation.
Affinity SPR / FP

or

should be maintained or improved if Halogen bonding is engaged.
References
  • PubChem. (2025).[1] Phenylalanine, alpha-methyl-, methyl ester, hydrochloride (1:[1]1) - Compound Summary. National Library of Medicine. Link

  • Goud, N. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.[2] National Institutes of Health (PMC). Link

  • Dutta, S., et al. (2024).[3] Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine. Organic Letters.[3] Link

  • Acosta-Quiroga, A., et al. (2023). Alchemical Design of Pharmacological Chaperones with Higher Affinity for Phenylalanine Hydroxylase. International Journal of Molecular Sciences. Link

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.[4] Link

Sources

Troubleshooting & Optimization

Preventing racemization of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate during hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: CHEM-SUP-8829 Subject: Prevention of


-Center Racemization During Ester Hydrolysis
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are attempting to hydrolyze the methyl ester of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate to its corresponding acid.

The Core Challenge: This substrate is structurally analogous to phenylalanine but contains a 6-chloropyridine ring instead of a benzene ring. The pyridine nitrogen and the chlorine atom are electron-withdrawing groups (EWGs). These EWGs significantly increase the acidity of the


-proton compared to standard amino acids.

Under standard basic hydrolysis conditions (e.g., NaOH/MeOH), the base can abstract the acidic


-proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to racemization (loss of enantiomeric excess, 

).

The Solution Strategy: To maintain optical purity, you must avoid the thermodynamic enolate trap. This guide provides three validated protocols ranging from mild chemical methods to enzymatic resolutions.

Critical Decision Matrix

Before proceeding, select the protocol that matches your substrate's protection status and your lab's capabilities.

VariableProtocol A: Mild ChemicalProtocol B: EnzymaticProtocol C: Acidic
Reagent LiOH / THF /

Lipase / BufferHCl / Dioxane
Substrate State N-Protected (Boc/Fmoc) or Free AmineFree Amine or N-AcylAcid Stable Groups
Racemization Risk Low (if temp controlled)NegligibleVery Low
Reaction Time 1–4 Hours12–48 Hours4–12 Hours
Scalability HighMediumHigh

Validated Protocols

Protocol A: Low-Temperature Lithium Hydroxide Hydrolysis (Standard)

Best for: General synthesis where speed and scalability are required.

Mechanism: Lithium is less electropositive than Sodium or Potassium. The


 cation coordinates tightly with the carbonyl oxygen, increasing electrophilicity without making the hydroxide ion aggressively basic enough to deprotonate the 

-carbon rapidly at low temperatures.

Reagents:

  • Lithium Hydroxide Monohydrate (

    
    )
    
  • Tetrahydrofuran (THF)[1]

  • Methanol (MeOH) - Optional, for solubility

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equivalent of the substrate in THF. If solubility is poor, add MeOH (max 10% v/v). Cool the solution to 0°C using an ice/water bath.

  • Reagent Prep: Prepare a 1.0 M aqueous solution of

    
     (using cold deionized water).
    
  • Addition: Dropwise, add 1.1 to 1.2 equivalents of the

    
     solution to the substrate. Do not dump the base in all at once.  Localized high pH causes racemization.
    
  • Monitoring: Stir at 0°C. Monitor via TLC or LCMS every 30 minutes.

    • Critical Checkpoint: Do not let the reaction warm to room temperature unless conversion is <10% after 2 hours.

  • Quench: Once starting material is consumed, immediately acidify to pH 3–4 using 1N HCl or citric acid solution while still at 0°C.

  • Extraction: Extract with EtOAc, dry over

    
    , and concentrate.
    
Protocol B: Enzymatic Hydrolysis (High Fidelity)

Best for: Substrates with very high racemization sensitivity or when >99% ee is mandatory.

Mechanism: Hydrolases (Lipases/Esterases) operate at near-neutral pH (7.0–8.0). They function via a catalytic triad (Ser-His-Asp) that attacks the ester carbonyl specifically, without touching the


-proton.

Reagents:

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized) or Pig Liver Esterase (PLE).

  • Buffer: Phosphate buffer (100 mM, pH 7.5).

  • Co-solvent: Acetone or DMSO (max 10% v/v).

Step-by-Step Workflow:

  • Suspension: Suspend the methyl ester in Phosphate buffer (pH 7.5). If the ester is insoluble, add acetone dropwise until a fine emulsion or clear solution forms (do not exceed 15% organic solvent, or enzyme activity drops).

  • Initiation: Add the enzyme (approx. 50% w/w relative to substrate).

  • Incubation: Stir gently at 25°C–30°C.

    • Note: Do not use a magnetic stir bar if using immobilized enzymes (beads), as the bar will grind the beads. Use an overhead stirrer or shaker.

  • pH Maintenance: As hydrolysis proceeds, acid is produced, dropping the pH. Use an autotitrator to maintain pH 7.5 with 0.5 M NaOH, or manually check/adjust every hour.

  • Termination: Filter off the enzyme (if immobilized) or adjust pH to 3.0 to denature (if free enzyme). Extract the acid product.[2][3]

Protocol C: Acid-Mediated Hydrolysis

Best for: Substrates stable to strong acid; avoids enolate formation entirely.

Mechanism: Acid hydrolysis protonates the carbonyl oxygen, making it susceptible to water attack. Unlike base hydrolysis, there is no strong base present to abstract the


-proton, making racemization thermodynamically unfavorable.

Reagents:

  • 6N HCl (aqueous)

  • 1,4-Dioxane (to solubilize the organic ester)

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in 1,4-Dioxane.

  • Acidification: Add 6N HCl (ratio: 1 part HCl solution to 2 parts Dioxane).

  • Heating: Heat to 50°C–60°C.

    • Warning: The chloropyridine ring is generally stable, but excessive heat (>80°C) might induce nucleophilic aromatic substitution on the chlorine.

  • Workup: Concentrate in vacuo to remove dioxane. Lyophilize the remaining aqueous phase to obtain the hydrochloride salt of the amino acid.

Visualizing the Problem & Solution

Diagram 1: The Racemization Trap vs. Safe Pathways

This diagram illustrates the mechanistic divergence between the racemization pathway (Base) and the safe pathways (Enzymatic/Acid).

RacemizationPathways Substrate Methyl Ester (L-Isomer) Base Strong Base (NaOH/High Temp) Substrate->Base High pH SafePath Safe Conditions (LiOH 0°C or Enzyme) Substrate->SafePath Controlled Hydrolysis Enolate Planar Enolate Intermediate Base->Enolate α-Proton Abstraction Racemic Racemic Acid (DL-Mix) Enolate->Racemic Reprotonation PureProduct Pure Acid (L-Isomer) SafePath->PureProduct Retention of Config

Caption: Figure 1. High pH conditions lead to enolate formation and racemization. Controlled conditions (LiOH/Enzymatic) bypass the enolate intermediate.

Troubleshooting & FAQ

Q1: My yield is good, but the ee dropped from 99% to 85% using LiOH. What went wrong?

  • Diagnosis: The reaction likely warmed up, or the local concentration of base was too high during addition.

  • Fix:

    • Ensure the reaction stays at exactly 0°C.

    • Use a syringe pump to add the LiOH solution over 30 minutes.

    • Switch to Lithium Hydroperoxide (generated in situ from LiOH +

      
      ). The hydroperoxide anion is more nucleophilic than hydroxide (
      
      
      
      11.5 vs 15.7) but less basic, allowing faster hydrolysis at lower pH.

Q2: The substrate is not dissolving in THF/Water at 0°C.

  • Fix: Add Triton X-100 (0.1%) or switch the solvent system to DME (Dimethoxyethane)/Water . DME often has better solubility for amino acid derivatives than THF. Do not heat to dissolve.

Q3: Can I use Trimethyltin Hydroxide (


)? 
  • Expert Insight: Yes.

    
     is highly specific for methyl esters and operates under very mild conditions (80°C in DCE, but neutral pH mechanism).
    
  • Warning: It is extremely toxic and difficult to remove tin residues. Use this only if Protocols A, B, and C fail.

Q4: How do I verify the ee of the product?

  • Method: Do not rely on optical rotation (

    
    ), as it is unreliable for small amounts or impure samples. Use Chiral HPLC .[2]
    
    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/TFA (e.g., 90:10:0.1). The TFA is necessary to sharpen the peak of the free carboxylic acid.

References

  • Mechanism of Racemization: Bodanszky, M. Principles of Peptide Synthesis. Springer-Verlag, 1984.
  • Lithium Hydroxide Specificity: Evans, D. A., et al. "Diastereoselective synthesis of protected syn-gamma-hydroxy amino acids." Journal of the American Chemical Society, 1990. Link (Demonstrates LiOH utility in sensitive substrates).

  • Enzymatic Hydrolysis: Bornscheuer, U. T., & Kazlauskas, R. J. Hydrolases in Organic Synthesis. Wiley-VCH, 2006. (Comprehensive guide on using Lipases for ester hydrolysis).
  • Lithium Hydroperoxide Method: Evans, D. A., Britton, T. C., & Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987. Link (The standard alternative for stubborn/sensitive esters).

  • Trimethyltin Hydroxide: Nicolaou, K. C., et al. "Trimethyltin hydroxide: A mild and selective reagent for the hydrolysis of esters." Angewandte Chemie International Edition, 2005. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 6-chloropyridine derivatives and lithium salts before handling.

Sources

Technical Support Center: Purification of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate is a critical phenylalanine analog where the phenyl ring is replaced by a 6-chloropyridine moiety. It serves as a scaffold in the synthesis of neuroactive peptides and glucagon analogs. Its purification is complicated by two main factors:

  • Amphoteric Nature: The molecule contains a basic primary amine, a weakly basic pyridine nitrogen, and a labile ester group.

  • Silanol Interactions: The pyridine nitrogen often interacts with residual silanols on silica columns, leading to severe peak tailing.

This guide provides a modular approach to purifying this compound, focusing on removing specific impurities while maintaining the integrity of the ester and the halogen bond.

Impurity Profiling (The "What")

Before selecting a purification strategy, identify the likely contaminants based on your synthesis route (typically Knoevenagel condensation followed by reduction, or alkylation of glycine equivalents).

Impurity TypeLikely IdentityOrigin / CauseDetection (UV/MS)
Impurity A Free Acid (2-amino-3-(6-chloropyridin-3-yl)propanoic acid)Hydrolysis of the methyl ester during aqueous workup or storage.Polar, elutes early in RP-HPLC. Mass: M-14.
Impurity B Des-chloro Analog (Methyl 2-amino-3-(pyridin-3-yl)propanoate)Critical: Over-reduction during catalytic hydrogenation (Pd/C) of the alkene intermediate.Mass: M-34. Hard to separate by UV.
Impurity C Starting Aldehyde (6-chloropyridine-3-carboxaldehyde)Incomplete reaction.Distinct UV spectrum (aldehyde n-π*). Non-basic.
Impurity D Enantiomer (R-isomer if S-target)Racemization during Schiff base formation or esterification.Requires Chiral HPLC.[1]
Impurity E N-Protected Species (e.g., Boc/Cbz intermediates)Incomplete deprotection.High hydrophobicity. Elutes late.

Purification Workflows (The "How")

Workflow A: Salt Formation (Scalable & Robust)

Best for: Bulk removal of non-basic impurities (Impurity C) and stabilization.

Protocol:

  • Dissolve the crude oil in dry Ethyl Acetate (EtOAc) or Diethyl Ether .

  • Cool to 0°C.

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

    • Why? Water-free acids prevent ester hydrolysis.

  • The dihydrochloride salt (both amine and pyridine protonated) or monohydrochloride will precipitate.

  • Filter and wash with cold ether.

  • Result: Removes non-basic aldehydes and neutral organic byproducts.

Workflow B: Flash Chromatography (Silica Gel)

Best for: Isolating the free base.

The "Tailing" Problem: The pyridine ring coordinates with acidic silanols, causing broad, tailing peaks that co-elute with impurities. The Fix: Block silanols with a competitive base.

Mobile Phase:

  • Solvent A: Dichloromethane (DCM)[2]

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .

  • Gradient: 0% → 10% Solvent B.

Expert Tip: Do not use Acetone/Hexanes. The amine can react with acetone to form an imine (Schiff base) artifact inside the column.

Workflow C: Reverse Phase HPLC (Preparative)

Best for: Removing the "Des-chloro" impurity and Free Acid.

Column: C18 or Phenyl-Hexyl (Phenyl columns offer unique π-π selectivity for the pyridine ring). Mobile Phase:

  • A: Water + 0.1% Formic Acid (pH ~2.7)

  • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% → 40% B over 20 mins.

Why Acidic? Protonating the pyridine (pKa ~2-3 due to Cl- withdrawing effect) and the amine ensures the molecule is fully ionized, improving solubility and peak shape.

Troubleshooting & FAQs

Q1: I see a new impurity appearing during my LC-MS run. What is happening?

Diagnosis: On-column hydrolysis or cyclization. Explanation: Methyl esters are susceptible to hydrolysis in high-pH buffers. If you are using Ammonium Bicarbonate (pH 8-10), the ester may hydrolyze to the Free Acid (Impurity A) in the autosampler or column. Solution:

  • Switch to acidic mobile phases (Formic acid/TFA).

  • Keep autosampler temperature at 4°C.

  • Analyze samples immediately after dilution.

Q2: My "Des-chloro" impurity (Impurity B) is 10%. How do I remove it?

Diagnosis: Hydrogenolysis of the C-Cl bond. Explanation: If you used Pd/C to reduce an intermediate alkene, the chlorine was likely stripped off. Separation of the des-chloro analog is extremely difficult as the polarity difference is minimal. Solution:

  • Prevention (Primary): Use Platinum on Carbon (Pt/C) or Wilkinson’s Catalyst for hydrogenation, as these are less aggressive toward aryl chlorides than Pd. Alternatively, add a catalyst poison like Diphenylsulfide .

  • Purification (Secondary): Use a Fluoro-Phenyl HPLC column. The fluorine-chlorine interaction often provides enough selectivity (alpha value) to separate the two species where C18 fails.

Q3: The product is oiling out instead of crystallizing as an HCl salt.

Diagnosis: Presence of residual water or alcohol. Solution:

  • Redissolve the oil in minimal dry methanol.

  • Add excess Et₂O or MTBE until cloudy.

  • Scratch the flask walls to induce nucleation.

  • If it remains an oil, triturate with Hexanes to remove trapped solvent, then retry the HCl precipitation in anhydrous conditions.

Q4: How do I determine Enantiomeric Excess (ee%)?

Method: Chiral HPLC. Column: Chiralpak IG or IC (Immobilized phases are more robust for basic amines). Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1). Note: The diethylamine is crucial to prevent peak tailing of the free amine.

Decision Tree & Workflow Visualization

PurificationStrategy Start Crude Reaction Mixture CheckImpurity Impurity Profiling (LC-MS) Start->CheckImpurity DesChloro Is 'Des-chloro' Impurity Present? CheckImpurity->DesChloro HardStop CRITICAL FAILURE Difficult Separation. Modify Synthesis (Use Pt/C) DesChloro->HardStop Yes (>5%) CheckForm Target Form? DesChloro->CheckForm No SaltForm Salt Formation (HCl) Precipitate from EtOAc/Ether CheckForm->SaltForm Solid/Stable Storage FreeBase Flash Chromatography DCM:MeOH + 1% TEA CheckForm->FreeBase Immediate Use PrepLC Prep HPLC (C18) Water/ACN + 0.1% Formic Acid CheckForm->PrepLC High Purity Req (>99%) Final Pure Methyl 2-amino-3- (6-chloropyridin-3-yl)propanoate SaltForm->Final FreeBase->Final PrepLC->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profile and end-use requirements.

References

  • Sielc Technologies. "Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column." Sielc.com. Accessed February 17, 2026. [Link]

  • Helix Chromatography. "HPLC Methods for analysis of 4-amino-3-chloropyridine." Helixchrom.com. Accessed February 17, 2026. [Link]

  • National Institutes of Health (NIH). "Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine." PubMed. Accessed February 17, 2026. [Link]

  • MDPI. "Analytical Chemistry of Impurities in Amino Acids Used as Nutrients." Molecules. Accessed February 17, 2026. [Link]

  • Organic Syntheses. "(R)-3-Amino-3-(p-methoxyphenyl)propionic acid." Org.[2] Synth. Accessed February 17, 2026. [Link]

Sources

Technical Support Center: Solubility Optimization for Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate is a synthetic intermediate often used in the development of peptidomimetics and integrin inhibitors. It is a phenylalanine analog where the phenyl ring is replaced by a 6-chloropyridine moiety.

Users frequently encounter two distinct failure modes with this compound: immediate precipitation upon dilution into neutral buffers (PBS, pH 7.4) and gradual degradation (loss of potency) due to ester hydrolysis.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~214.65 g/mol (Free Base)Small molecule, but prone to aggregation.[1]
LogP (Predicted) ~1.5 – 2.0Moderately lipophilic due to the methyl ester and chloro-group.
pKa (α-Amine) ~7.5 – 8.0Lower than natural amino acids due to the ester electron-withdrawing effect.
pKa (Pyridine N) < 2.0The 6-chloro substituent is electron-withdrawing, rendering the pyridine nitrogen essentially non-basic at physiological pH.
Stability Labile Ester Susceptible to base-catalyzed hydrolysis (saponification) at pH > 7.5.

Troubleshooting Guide (FAQ)

Issue 1: "My compound precipitates immediately when I add the stock solution to PBS."

Diagnosis: You are likely experiencing "The Free Base Crash." Unlike natural amino acids, this compound is an ester. At pH 7.4, the


-amine exists in equilibrium between its protonated (charged) and deprotonated (neutral) states. Because the pyridine ring is also neutral (due to the 6-Cl deactivation), the uncharged species is highly lipophilic and insoluble.

Solution:

  • Lower the pH: Adjust your buffer to pH 6.0–6.5. This keeps the

    
    -amine protonated (
    
    
    
    ), significantly enhancing solubility without risking rapid ester hydrolysis.
  • Increase DMSO: Ensure the final assay concentration contains 0.5% – 1.0% DMSO to solubilize the transient free base.

  • Switch Buffer: Use MES or Bis-Tris (pH 6.0) instead of PBS if your assay tolerates it.

Issue 2: "I see a mass shift of -14 Da (or -15) in my LC-MS after 24 hours."

Diagnosis: Ester Hydrolysis. The methyl ester is hydrolyzing to the free carboxylic acid (Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoic acid). This reaction is catalyzed by base (high pH) and heat.

Solution:

  • Temperature Control: Keep aqueous solutions on ice (4°C). Never heat to dissolve.

  • Fresh Preparation: Prepare working solutions immediately before use. Do not store aqueous dilutions overnight.

  • Avoid Basic pH: Never use buffers with pH > 8.0 (e.g., Tris pH 8.5, Carbonate buffers).

Issue 3: "The compound dissolves in water but crashes out when I add NaCl."

Diagnosis: Salting Out Effect. If you are using the HCl salt of the compound, it dissolves in pure water because the pH is acidic (generated by the salt itself). Adding NaCl increases ionic strength, which reduces the solubility of the hydrophobic organic cation/neutral species equilibrium.

Solution:

  • Dissolve in DMSO first , then spike into the saline buffer. The organic cosolvent disrupts the hydration shell interactions that lead to salting out.

The "Kinetic Solubility" Protocol

Do not attempt to dissolve the solid powder directly into the buffer. Use this solvent-shift method to maximize solubility and stability.

Materials
  • Compound: this compound (Store at -20°C, desiccated).

  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: PBS adjusted to pH 6.5 or MES Buffer pH 6.0.

Step-by-Step Workflow
  • Prepare Stock Solution (1000x):

    • Weigh the compound.

    • Dissolve in anhydrous DMSO to reach a concentration of 10 mM to 50 mM .

    • Note: Sonicate briefly if necessary. The solution should be crystal clear.

  • Intermediate Dilution (Optional but Recommended):

    • If the final target is low (e.g., 10

      
      M), perform a 1:10 dilution into pure water  or 50% DMSO/Water  first. This prevents "shock precipitation" when hitting the high-salt buffer.
      
  • Final Dilution (The "Jet Mix"):

    • Place your buffer in a vortexing tube.

    • While vortexing the buffer, inject the DMSO stock directly into the center of the liquid vortex.

    • Why? This rapidly disperses the DMSO, preventing local regions of high concentration where the compound might nucleate and precipitate.

  • Immediate Usage:

    • Use the solution within 4 hours to prevent hydrolysis.

Decision Logic & Mechanism Visualization

Figure 1: Solubility Troubleshooting Flowchart

Use this logic tree to diagnose precipitation issues during assay preparation.

SolubilityLogic Start Start: Compound Precipitates in Aqueous Buffer CheckpH Check Buffer pH Start->CheckpH IsBasic Is pH > 7.4? CheckpH->IsBasic IsAcidic Is pH < 6.0? IsBasic->IsAcidic No ActionAcidify Action: Lower pH to 6.0-6.5 (Protonate Amine) IsBasic->ActionAcidify Yes ActionCosolvent Action: Increase DMSO to 1-2% IsAcidic->ActionCosolvent Yes (Still insoluble) ActionSalt Action: Check Ionic Strength (Reduce NaCl) IsAcidic->ActionSalt No (Neutral pH) HydrolysisCheck Check for Hydrolysis (LCMS: -14 Da shift) ActionAcidify->HydrolysisCheck If unstable over time

Caption: Decision tree for resolving immediate precipitation events. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Figure 2: Chemical Speciation & Degradation Pathway

Understanding the pH-dependent species is critical for preventing "The Free Base Crash."

Speciation Salt Cationic Species (Soluble) (pH < 7.0) R-NH3+ Neutral Neutral Free Base (Insoluble) (pH > 7.5) R-NH2 + Lipophilic Ester Salt->Neutral Deprotonation (Add Buffer) Acid Hydrolyzed Acid (Soluble) (Degradation Product) Carboxylic Acid Salt->Acid Slow Hydrolysis Neutral->Salt Acidification Neutral->Acid Hydrolysis (Irreversible)

Caption: The equilibrium between the soluble cationic form and the insoluble neutral form, alongside the irreversible hydrolysis pathway.

Reference Data

Solvent Compatibility Table
SolventSolubility Limit (Est.)Stability (24h)Recommendation
DMSO > 20 mg/mLHighPreferred Stock Solvent.
Ethanol ~ 5 mg/mLModerateGood for cellular assays if DMSO is toxic.
Water (pH 7) < 0.1 mg/mLLowDo Not Use for stock.
0.1 M HCl > 10 mg/mLModerateGood for short-term aqueous storage.
References
  • MedChemExpress. (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride Product Information. (Provides solubility benchmarks for pyridine-alanine analogs: DMSO 20 mM). Link

  • Royal Society of Chemistry. Constitutional adaptation to pKa modulation by remote ester hydrolysis.[2] (Mechanistic insight into amino acid methyl ester hydrolysis and pKa shifts). Link

  • PubChem. Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride.[1] (Physicochemical properties of the structural isomer).[3][4][5] Link

  • National Science Foundation (PAR). Effects of amino acid additives on protein solubility. (General principles of amino acid solubility and cosolvent interactions). Link

Sources

Minimizing side reactions at the 6-chloro position of pyridyl amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-Pyridyl Amino Acid Stability

Ticket ID: #PYR-CL-006 Subject: Minimizing Side Reactions at the 6-Chloro Position Assigned Specialist: Senior Application Scientist, Peptide & Small Molecule Division

Executive Summary

The 6-chloro-pyridyl moiety is a "Janus-faced" functional group. It is a valuable electrophilic handle for late-stage diversification (via


 or Suzuki-Miyaura coupling), but this same reactivity makes it a liability during standard peptide synthesis and protection group manipulations.

This guide provides troubleshooting workflows to prevent three primary failure modes:

  • Inadvertent Dechlorination during hydrogenolysis (Cbz/Bn removal).

  • Nucleophilic Displacement (

    
    )  during Fmoc deprotection or cyclization.
    
  • Hydrolysis to pyridones under harsh acidic/basic conditions.

Module 1: The Hydrogenolysis Headache

Issue: You are attempting to remove a Cbz (Z) group or reduce a nitro group using


 and Pd/C, but the 6-chloro atom is being stripped off (hydrodehalogenation), yielding the dechlorinated pyridine.

Mechanism: The oxidative addition of Palladium(0) into the C-Cl bond of electron-deficient heterocycles (like pyridine) is facile. Standard Pd/C is non-selective and will cleave the C-Cl bond almost as fast as the C-O (benzyl) bond.

Troubleshooting Workflow

Hydrogenolysis_Decision_Tree Start Goal: Remove Cbz/Bn or Reduce NO2 Preserve 6-Cl Pyridine Standard Do NOT use standard Pd/C Start->Standard Avoid Choice Select Catalyst System Start->Choice PathA Option A: Poisoned Catalyst Choice->PathA If Pd/C is only option PathB Option B: Platinum Oxide (Adam's) Choice->PathB Preferred Method PathC Option C: Chemical Reduction Choice->PathC If H2 gas is restricted DetailA Add Ethylenediamine (EDA) to poison Pd surface PathA->DetailA DetailB Use PtO2 (Retains Aryl-Cl) PathB->DetailB DetailC Zn/AcOH or Fe/NH4Cl (Nitro reduction only) PathC->DetailC

Figure 1: Decision tree for selecting non-destructive deprotection/reduction conditions.

Protocol A: The "Sajiki" Poisoning Method (Pd/C + Amine)

This method relies on ethylenediamine selectively coordinating to the active sites responsible for aryl halide activation without stopping benzyl cleavage.

  • Dissolve substrate (1.0 equiv) in MeOH or THF.

  • Add 5% or 10% Pd/C (10-20 wt%).

  • CRITICAL STEP: Add Ethylenediamine (EDA) (1.0 - 2.0 equiv relative to substrate) to the mixture before introducing hydrogen.

  • Stir under

    
     (balloon pressure) at Room Temperature (RT).
    
  • Monitor via HPLC. The reaction may be slower than unpoisoned Pd/C, but Cl-retention should be >98%.

Protocol B: Platinum Oxide ( ) Alternative

Platinum is generally less active toward oxidative addition into C-Cl bonds than Palladium.

  • Use

    
     (Adam’s Catalyst) (5 wt%).
    
  • Solvent: EtOAc or MeOH.[1]

  • Run under 1 atm

    
    .
    
  • Note: Avoid adding acids (like HCl) which accelerate dechlorination.

Module 2: Nucleophilic Nightmares ( )

Issue: Loss of the Chloride during Fmoc removal or in the presence of thiols. Mechanism: The pyridine nitrogen renders the ring electron-deficient (similar to a nitro-benzene). The 6-position is highly activated for Nucleophilic Aromatic Substitution (


).

Risk Matrix:

Reagent Risk Level Context
20% Piperidine (RT) Low Standard Fmoc removal. Usually safe for < 30 min.
20% Piperidine (60°C+) High Microwave SPPS. DO NOT USE.
DBU (1-2%) Moderate Aggregation-busting. Can displace Cl over long exposures.
Thiols (Cysteine/Met) Critical Side-chain thiols will displace Cl under basic conditions.

| Hydroxide (NaOH/LiOH) | High | Saponification. Will form 6-OH (Pyridone). |

Troubleshooting Guide: Fmoc Removal

If you observe the "+51 Da" mass shift (piperidine adduct) or loss of Cl:

  • Temperature Control: strict adherence to RT. Do not use microwave heating for the deprotection step of this specific residue or subsequent residues.

  • Switch Base: If piperidine is causing issues, switch to 50% Morpholine in DMF . Morpholine is a weaker nucleophile (

    
     ~8.3) than piperidine (
    
    
    
    ~11.1) but sufficient for Fmoc removal (requires longer time, ~30-60 min).
  • Short Bursts: Use "flow" logic manually. 2 x 5 min deprotection washes are safer than 1 x 20 min wash.

Protocol C: "Soft" Fmoc Removal for Labile Halides
  • Reagent: 0.1 M HOBt + 20% Piperidine in DMF.

  • Why? HOBt suppresses aspartimide formation but also buffers the basicity slightly, reducing the "hot" nature of the piperidine.

  • Procedure: Treat resin for 3 min, wash DMF, treat 7 min. Wash extensively.

Module 3: Hydrolysis & Chemical Compatibility

Issue: Conversion of 6-Chloro-pyridine to 6-Hydroxy-pyridine (which tautomerizes to the 2-pyridone). Context: This often happens during global cleavage (TFA) if "scavengers" are omitted, or during saponification of esters.

Hydrolysis_Pathway Substrate 6-Cl Pyridine Intermediate Transition State (High Temp / Strong Acid) Substrate->Intermediate + H2O / H+ Product 2-Pyridone (Dead End) Intermediate->Product - HCl

Figure 2: Hydrolysis pathway leading to the irreversible pyridone byproduct.

Prevention:

  • Acid Cleavage: Standard TFA/TIS/Water (95:2.5:2.[2]5) is usually safe at RT for 2 hours.

    • Danger: If the cleavage cocktail heats up (exothermic reaction with high scavenger load), hydrolysis accelerates. Keep cleavage cocktail on ice for the first 10 minutes.

  • Base Hydrolysis: Never use strong hydroxide (NaOH) to saponify a C-terminal ester if a 6-Cl pyridine is present. Use LiOH in THF/Water at 0°C , or enzymatic hydrolysis (Pig Liver Esterase).

FAQs

Q: Can I use the 6-Cl position for a Suzuki coupling on resin? A: Yes. This is a common strategy. However, you must perform the coupling before exposing the peptide to thiols (Cys) or harsh deprotection conditions. Use a catalyst system optimized for aryl chlorides, such as


 or XPhos Pd G2, as the 6-Cl pyridine is less reactive than a typical aryl bromide.

Q: I see a +34 Da impurity after cleavage. What is it? A: This is likely the addition of water (hydrolysis) followed by HCl loss, or direct displacement by trace water during cleavage, resulting in the pyridone (Net change: -Cl + OH = -35 + 17 = -18... wait. -Cl (35) + OH (17) = mass decrease of 18. If you see +34, check for methanolysis (+31) or incomplete deprotection adducts). Correction: If you see a mass shift of +51 , that is the Piperidine adduct (-Cl + Piperidine (


)).

Q: Is the 6-Cl group stable to HATU/DIEA coupling? A: Yes, completely stable. The activation of the carboxylic acid does not affect the chloropyridine ring.

References

  • Sajiki, H. (1995). "Selective inhibition of benzyl ether hydrogenolysis with Pd/C-ethylenediamine." Tetrahedron Letters, 36(20), 3465-3468. Link

    • The definitive source for amine-poisoning of Pd/C to prevent dechlorin
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews, 109(6), 2455-2504. Link

    • Comprehensive review covering base stability of heterocycles in SPPS.
  • Spivey, A. C., et al. (1999). "Solid-Phase Synthesis of Pyridyl-Alanine Analogues." Journal of Organic Chemistry, 64, 9430. Specific protocols for handling halopyridines on resin.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate . This content is designed for researchers in medicinal chemistry and bioanalysis, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI), the industry standard for analyzing polar pharmaceutical intermediates.

Executive Summary & Compound Profile

This compound is a critical heterocyclic building block, functioning as a 6-chloropyridine analogue of phenylalanine . In drug development, it serves as a scaffold for thyromimetics, kinase inhibitors, and peptidomimetics where the pyridine ring modulates solubility and metabolic stability compared to a phenyl ring.

This guide characterizes its fragmentation behavior to facilitate rapid structural verification and impurity profiling.[1]

Property Data
IUPAC Name This compound
Molecular Formula C₉H₁₁ClN₂O₂
Monoisotopic Mass 214.0509 Da (

Cl)
Ionization Mode ESI (+)
Key Isotope Pattern

Cl :

Cl ≈ 3:1 ratio (Diagnostic)

Experimental Methodology

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These protocols ensure the generation of "fingerprint" spectra suitable for library matching.

Standardized LC-MS/MS Protocol
  • Instrument: Q-TOF or Orbitrap (High Resolution recommended for exact mass confirmation).

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Formic acid is crucial to ensure protonation of the primary amine (

      
      ) and the pyridine nitrogen.
      
  • Direct Infusion: 5 µL/min flow rate for clean spectral acquisition.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to observe both labile neutral losses and stable core fragments.

Fragmentation Analysis (ESI+)

The fragmentation of this molecule follows three distinct pathways driven by the protonated amine and the stability of the chloropyridyl moiety.

The Precursor Ion: [M+H]⁺
  • m/z 215.06 (

    
    Cl) and m/z 217.06  (
    
    
    
    Cl).
  • Observation: The presence of the chlorine atom imparts a distinct 3:1 intensity ratio between the M and M+2 peaks. This is the first checkpoint for structural validation.

Primary Pathway: The Immonium Ion Transition (m/z 155)

The most abundant fragment (Base Peak) typically arises from the loss of the methyl ester moiety.

  • Mechanism: Inductive cleavage of the ester group.

  • Transition:

    
    .
    
  • Fragment: m/z 155.04 .

  • Structure: The Immonium ion

    
    .
    
  • Significance: This ion confirms the amino acid backbone. It is analogous to the m/z 120 ion seen in Phenylalanine but shifted by +35 Da due to the Cl-Pyridine substitution.

Secondary Pathway: Ammonia Loss (m/z 198)
  • Transition:

    
    .
    
  • Fragment: m/z 198.03 .

  • Mechanism: Nucleophilic attack of the carbonyl oxygen on the protonated amine, leading to deamination. This is common in alpha-amino esters but often less intense than the immonium formation.

Tertiary Pathway: Side Chain Cleavage (m/z 126)

High collision energies reveal the "head group" of the molecule.

  • Transition: Cleavage at the

    
    -
    
    
    
    carbon bond.
  • Fragment: m/z 126.01 (Chloropyridyl-methyl cation).

  • Structure:

    
    .
    
  • Significance: This is the diagnostic "fingerprint" of the side chain. If the chlorine is lost (rare in soft ionization), a peak at m/z 91 (pyridyl-methyl) may appear, but m/z 126 is the standard marker.

Visualization of Fragmentation Pathways

The following diagram illustrates the hierarchical fragmentation tree. The colors indicate the confidence and intensity of the fragments (Darker = Higher Intensity/Stability).

FragmentationPathways cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 215.06 (100%) m/z 217.06 (32%) AmmoniaLoss Loss of NH3 [M+H - 17]+ m/z 198.03 Precursor->AmmoniaLoss - NH3 (17 Da) Immonium Immonium Ion (Base Peak) [M+H - 60]+ m/z 155.04 Precursor->Immonium - HCOOMe (60 Da) Primary Pathway SideChain Chloropyridyl Cation [R-CH2]+ m/z 126.01 Immonium->SideChain - CH(NH) (29 Da) High CE PyridineFrag Pyridine Ring Frag [C5H3NCl]+ m/z 112.00 SideChain->PyridineFrag - CH2 key Blue: Precursor | Red: Diagnostic Base Peak | Yellow: Side Chain Marker

Caption: Hierarchical ESI-MS/MS fragmentation tree for this compound. The red node (m/z 155) represents the most stable and abundant fragment.

Comparative Analysis: Product vs. Alternatives

To assist in impurity profiling, the table below compares the target compound against its free acid form and its non-chlorinated analog.

Table 1: Diagnostic Ion Comparison
Compound Structure Difference Precursor [M+H]⁺ Base Peak (Immonium) Key Neutral Loss
Target Product Methyl Ester, 6-Cl215.06 155.04 60 Da (Methyl Formate)
Free Acid Alternative Carboxylic Acid (-H)201.04155.0446 Da (H₂O + CO)
Des-chloro Analog No Chlorine (-Cl, +H)181.10121.0860 Da (Methyl Formate)

Analysis:

  • Differentiation from Free Acid: While both produce the same immonium ion (m/z 155), the neutral loss is distinct. The target loses 60 Da (Methyl Formate), whereas the free acid loses 46 Da (Water + CO).

  • Differentiation from Des-chloro: The des-chloro analog lacks the characteristic 3:1 isotope pattern and shifts all major peaks by -34 Da.

References

  • NIST Mass Spectrometry Data Center. "Propanoic acid, 2-chloro-, methyl ester Mass Spectrum." National Institute of Standards and Technology (NIST). Available at: [Link]

  • Petreska Stanoeva, J., et al. "Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids." Macedonian Journal of Chemistry and Chemical Engineering, 2022.[3] Available at: [Link]

  • Kudryavtsev, I., et al. "Mass Spectrometry of Analytical Derivatives: Cyanide Cations in the Spectra of N-alkyl-amino Acids." ResearchGate, 2016. Available at: [Link]

  • Liu, C., et al. "Proposed fragmentation routes of protonated molecules by LC-ESI-QTOF-MS." ResearchGate, 2016. Available at: [Link]

Sources

A Comparative Guide to the Bioactivity of Phenylalanine and Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the well-established bioactivity of the essential amino acid, L-Phenylalanine, and the predicted biological activities of the synthetic amino acid analog, Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate. For researchers in drug discovery and development, understanding the nuances between endogenous molecules and their synthetic counterparts is paramount. This document will delve into the structural distinctions, known biological roles of Phenylalanine, and a proposed experimental framework to elucidate the bioactivity of its synthetic analog, which, as our analysis suggests, may possess neonicotinoid-like properties.

Structural and Physicochemical Comparison

At first glance, this compound appears as a structural analog of Phenylalanine. The core alpha-amino acid scaffold is present in both, suggesting potential interactions with biological machinery that recognizes amino acids. However, the substitution of the phenyl ring in Phenylalanine with a 6-chloropyridin-3-yl moiety in the synthetic analog introduces significant electronic and steric differences that are likely to dictate a divergent biological profile.

The pyridine ring is a well-known bioisostere of a phenyl ring, often employed in medicinal chemistry to modulate metabolic stability and receptor interactions. The presence of the electron-withdrawing chlorine atom and the nitrogen atom in the pyridine ring of the analog significantly alters the electron density of the aromatic system compared to the non-polar phenyl ring of Phenylalanine. This modification can influence binding affinities to target proteins and susceptibility to metabolic enzymes.

Structural_Comparison cluster_Phenylalanine L-Phenylalanine cluster_Analog This compound PHE Phenylalanine (Essential Amino Acid) PHE_structure Structure: - Phenyl Ring - α-Amino Acid ANALOG Synthetic Analog PHE->ANALOG Structural Differences: - Phenyl vs. 6-Chloropyridinyl - Carboxylic Acid vs. Methyl Ester ANALOG_structure Structure: - 6-Chloropyridin-3-yl Ring - α-Amino Acid Methyl Ester

Caption: Structural comparison of L-Phenylalanine and its synthetic analog.

The Established Bioactivity of L-Phenylalanine

L-Phenylalanine is an essential amino acid, meaning it must be obtained from the diet. Its biological roles are fundamental and well-characterized.

  • Protein Synthesis: As a proteinogenic amino acid, Phenylalanine is a fundamental building block for proteins throughout the body.

  • Metabolic Precursor: Phenylalanine is a crucial precursor for several vital molecules:

    • Tyrosine: The enzyme phenylalanine hydroxylase converts Phenylalanine to Tyrosine. This is the rate-limiting step in the catabolism of Phenylalanine.

    • Catecholamines: Tyrosine is further metabolized to produce the neurotransmitters dopamine, norepinephrine, and epinephrine, which are critical for mood regulation, stress response, and cognitive function.[1]

    • Melanin: Tyrosine is also a precursor for the synthesis of melanin, the pigment responsible for skin, hair, and eye color.[2]

A deficiency in phenylalanine hydroxylase leads to the genetic disorder Phenylketonuria (PKU), characterized by the accumulation of Phenylalanine to toxic levels, causing severe neurological damage if untreated.[2]

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Proteins Protein Synthesis Phe->Proteins Dopa L-DOPA Tyr->Dopa Melanin Melanin Tyr->Melanin Dopamine Dopamine Dopa->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified metabolic pathway of L-Phenylalanine.

Predicted Bioactivity of this compound

While no direct biological data for this compound was found in the public domain, the 6-chloropyridin-3-yl moiety is a well-known pharmacophore present in neonicotinoid insecticides.[2][3] This class of insecticides acts as agonists of insect nicotinic acetylcholine receptors (nAChRs).[2]

Hypothesis: The primary bioactivity of this compound is likely to be that of a neonicotinoid insecticide.

The proposed mechanism of action would involve binding to and activating insect nAChRs, leading to hyperexcitation of the nervous system and subsequent paralysis and death of the insect. The amino acid portion of the molecule may influence its uptake and distribution within the insect.

It is also plausible that the compound could interact with other biological targets due to its amino acid-like structure. It might compete with Phenylalanine for transport across cell membranes via amino acid transporters or interact with enzymes that metabolize Phenylalanine. However, the potent and specific action of the neonicotinoid pharmacophore is the most probable dominant bioactivity.

A Proposed Experimental Framework for Comparative Bioactivity Assessment

To empirically determine the bioactivity of this compound and compare it to Phenylalanine, a tiered experimental approach is recommended.

Tier 1: In Vitro Assays

These initial assays will provide rapid and cost-effective insights into the molecular targets of the synthetic analog.

Table 1: Proposed In Vitro Assays

AssayObjectiveExperimental Approach
Receptor Binding Assay To determine if the analog binds to insect nAChRs.Competitive radioligand binding assay using a known nAChR ligand (e.g., [³H]imidacloprid) and a source of insect nAChRs (e.g., membrane preparations from insect nervous tissue).
Enzyme Inhibition Assay To assess if the analog inhibits key enzymes in Phenylalanine metabolism, such as Phenylalanine hydroxylase.Spectrophotometric or fluorometric assay measuring the conversion of Phenylalanine to Tyrosine in the presence of varying concentrations of the analog.
Amino Acid Uptake Assay To determine if the analog is a substrate or inhibitor of amino acid transporters, particularly those that transport Phenylalanine.Cellular uptake assay using a labeled amino acid (e.g., [³H]Phenylalanine) in a relevant cell line, with the analog as a potential competitor.

Protocol 1: Competitive Radioligand Binding Assay for nAChR

Objective: To determine the binding affinity (Ki) of this compound for insect nAChRs.

Materials:

  • Membrane preparation from insect nervous tissue (e.g., from cockroaches or aphids).

  • Radioligand: [³H]imidacloprid or another suitable nAChR agonist.

  • Test compound: this compound.

  • Unlabeled competitor for non-specific binding determination (e.g., high concentration of nicotine).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, incubate the insect membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

  • Incubate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Tier 2: Cellular Assays

These assays will assess the functional consequences of the analog's interaction with its molecular targets in a cellular context.

Table 2: Proposed Cellular Assays

AssayObjectiveExperimental Approach
Neuroactivity Assay To determine if the analog elicits a functional response in neuronal cells, consistent with nAChR agonism.Use a fluorescent calcium indicator (e.g., Fluo-4) in cultured insect neurons or a cell line expressing insect nAChRs. Measure changes in intracellular calcium concentration upon application of the analog. An increase in calcium would be indicative of nAChR channel opening.
Cytotoxicity Assay To evaluate the general toxicity of the analog and its selectivity for insect versus mammalian cells.Perform a standard MTT or similar cell viability assay on both an insect cell line (e.g., Sf9) and a mammalian cell line (e.g., HEK293). Compare the EC50 values to determine selectivity.

Protocol 2: Cellular Amino Acid Uptake Assay

Objective: To determine if this compound inhibits the uptake of Phenylalanine into cells.

Materials:

  • A suitable cell line (e.g., HEK293 cells which express various amino acid transporters).

  • Radiolabeled L-Phenylalanine ([³H]L-Phenylalanine).

  • Test compound: this compound.

  • Uptake buffer (e.g., Hank's Balanced Salt Solution).

  • Lysis buffer.

  • Scintillation counter and fluid.

Procedure:

  • Culture cells to confluence in a multi-well plate.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle control.

  • Initiate the uptake by adding a fixed concentration of [³H]L-Phenylalanine to each well.

  • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the radioactivity to the protein concentration in each well.

  • Plot the percentage of [³H]L-Phenylalanine uptake against the concentration of the test compound to determine if it has an inhibitory effect.

Experimental_Workflow start Start: Characterization of This compound tier1 Tier 1: In Vitro Assays start->tier1 binding Receptor Binding (nAChR) tier1->binding enzyme Enzyme Inhibition (PAH) tier1->enzyme uptake Amino Acid Uptake tier1->uptake tier2 Tier 2: Cellular Assays binding->tier2 enzyme->tier2 uptake->tier2 neuro Neuroactivity (Calcium Imaging) tier2->neuro cyto Cytotoxicity (Insect vs. Mammalian) tier2->cyto conclusion Conclusion: Bioactivity Profile neuro->conclusion cyto->conclusion

Caption: Proposed experimental workflow for bioactivity assessment.

Summary and Conclusion

This guide provides a comparative overview of the known bioactivity of the essential amino acid L-Phenylalanine and a predictive and investigative framework for its synthetic analog, this compound.

Comparative Summary:

FeatureL-PhenylalanineThis compound (Predicted)
Primary Role Essential amino acid, protein building block, metabolic precursor.Likely a bioactive compound, potentially an insecticide.
Primary Mechanism Incorporated into proteins, converted to Tyrosine for neurotransmitter and melanin synthesis.Agonist of insect nicotinic acetylcholine receptors.
Key Interacting Proteins Phenylalanine hydroxylase, aminoacyl-tRNA synthetases, amino acid transporters.Nicotinic acetylcholine receptors (insect). Potential off-target interactions with amino acid transporters and metabolic enzymes.
Expected Biological Effect Supports normal physiological functions.Neurotoxicity in susceptible organisms (insects).

While structurally related, the bioactivities of these two compounds are predicted to be fundamentally different. Phenylalanine is a cornerstone of mammalian biochemistry, whereas the addition of a 6-chloropyridin-3-yl group likely transforms the molecule into a potent neurotoxin for insects. The proposed experimental plan provides a robust strategy for confirming this hypothesis and constructing a comprehensive bioactivity profile for this novel synthetic amino acid analog. The insights gained from such studies are invaluable for the rational design of new pharmaceuticals and agrochemicals.

References

  • Casida, J. E. (2018). Neonicotinoids and other nicotinic receptor insecticides: A distinctive historical and futuristic perspective. Journal of Agricultural and Food Chemistry, 66(15), 3737-3742. [Link]

  • Simon-Delso, N., Amaral-Rogers, V., Belzunces, L. P., Bonmatin, J. M., Chagnon, M., Downs, C., ... & van der Sluijs, J. P. (2015). Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites. Environmental Science and Pollution Research, 22(1), 5-34. [Link]

  • Kaufman, S. (2008). Phenylalanine hydroxylase. IUBMB life, 60(1), 2-3. [Link]

  • Medical News Today. (2021). Phenylalanine: What it is, sources, benefits, and risks. [Link]

  • PubChem. (n.d.). Phenylalanine. National Center for Biotechnology Information. [Link]

  • Tomita, T. (2012). The molecular and cellular mechanism of action of neonicotinoid insecticides. Journal of Pesticide Science, 37(4), 317-326. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit. [Link]

  • JoVE. (2022). Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. Journal of Visualized Experiments. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

  • Frontiers in Plant Science. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. [Link]

Sources

Definitive Guide to Validating Enantiomeric Excess in Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate (an unnatural pyridyl-alanine derivative) presents a unique challenge in chirality validation. Unlike canonical amino acids, the electron-deficient 6-chloropyridine ring alters the physicochemical properties of the alanine side chain, affecting interaction mechanisms with chiral stationary phases (CSPs).

This guide objectively compares three validation methodologies for determining enantiomeric excess (% ee): Direct Chiral HPLC , Marfey’s Analysis (Derivatization) , and NMR with Chiral Solvating Agents . While Direct Chiral HPLC remains the industrial gold standard for throughput, Marfey’s method provides superior resolution for difficult separations where the pyridine nitrogen causes peak tailing.

Structural Context & Challenge

The target molecule is a 3-substituted alanine ester .[1][2]

  • Core Scaffold: Alanine methyl ester.[2]

  • Side Chain: 2-chloro-5-pyridyl group (attached at the 3-position of the propanoate).[1]

  • Key Analytical Issue: The basic nitrogen on the pyridine ring can interact non-stereoselectively with residual silanols on HPLC columns, leading to peak broadening that masks the minor enantiomer.

Decision Matrix: Selecting the Right Validation Method

MethodSelection Start Start: Crude Synthesis Product IsIsolated Is the product isolated as a free base or salt? Start->IsIsolated Scale Sample Throughput Scale? IsIsolated->Scale Free Base/Salt HPLC Method A: Direct Chiral HPLC (High Throughput / QC) Scale->HPLC High (>10 samples/day) Marfey Method B: Marfey's Analysis (High Precision / R&D) Scale->Marfey Low (<10 samples/day) or Difficult Separation NMR Method C: 1H-NMR + CSA (Quick Screen / No Std) Scale->NMR Immediate check (No column available)

Figure 1: Decision tree for selecting the appropriate enantiomeric excess validation method.

Method A: Direct Chiral HPLC (The Gold Standard)

Direct analysis on polysaccharide-based chiral stationary phases is the preferred method for Process Quality Control (QC) due to its speed and non-destructive nature.

Recommended Protocol
  • Column: Chiralpak IC or Chiralpak IA (Immobilized Amylose/Cellulose derivatives).

    • Why? Immobilized phases tolerate a wider range of solvents, allowing the use of dichloromethane (DCM) or ethyl acetate to solubilize the pyridyl derivative if needed.

  • Mobile Phase: n-Heptane / Ethanol / Diethylamine (DEA) [80 : 20 : 0.1 v/v/v].

    • Critical Factor:[3] The 0.1% DEA is non-negotiable. It masks residual silanols and suppresses the protonation of the pyridine nitrogen, sharpening the peaks.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 260 nm (Pyridine absorption maximum).

Performance Metrics
ParameterValueNotes
Resolution (

)
> 2.5Baseline separation typically achieved.
Tailing Factor (

)
< 1.2With DEA additive.[4] Without DEA,

can exceed 2.0.
LOD ~0.05% eeHighly sensitive for trace enantiomer detection.

Troubleshooting: If the pyridine ring causes excessive retention, switch to Chiralpak IM (immobilized) or increase the ethanol content to 30%.

Method B: Marfey’s Analysis (The High-Resolution Alternative)

When direct HPLC fails—often due to overlapping impurities from the synthesis—Marfey’s method is the ultimate problem solver. It converts the enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .[1]

Mechanism

The L-alanine moiety in FDAA reacts with the amine of your target molecule.[1]

  • (L)-Target + (L)-FDAA

    
     (L,L)-Diastereomer
    
  • (D)-Target + (L)-FDAA

    
     (D,L)-Diastereomer
    

These diastereomers have different physical properties and can be separated on a standard achiral C18 column .

Step-by-Step Protocol
  • Derivatization:

    • Dissolve 1 mg of sample in 100 µL water (or acetone).

    • Add 200 µL of 1% FDAA in acetone.

    • Add 40 µL of 1M NaHCO

      
      .
      
    • Heat at 40°C for 1 hour.

    • Quench with 40 µL of 1M HCl.

  • Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 20 minutes.

  • Elution Order: The L-L diastereomer typically elutes before the D-L diastereomer for alanine derivatives due to hydrophobicity differences in the transition state conformation.

Marfeys Sample Racemic Sample (L + D) Reaction Nucleophilic Aromatic Substitution (40°C) Sample->Reaction FDAA Marfey's Reagent (L-FDAA) FDAA->Reaction Diastereomers Mixture of (L-L) and (D-L) Reaction->Diastereomers HPLC Achiral C18 HPLC Separation Diastereomers->HPLC Result Two Distinct Peaks (ΔtR ~ 2-5 min) HPLC->Result

Figure 2: Workflow for Marfey's Analysis, converting enantiomers to separable diastereomers.

Method C: NMR with Chiral Solvating Agents (CSA)

For a quick "spot check" during reaction optimization (e.g., checking if a catalyst is working), NMR is faster than setting up an HPLC method.

  • Reagent: (+)-1,1'-Bi-2-naphthol [(+)-BINOL] or Pirkle’s Alcohol.[1]

  • Solvent: CDCl

    
     (Non-polar solvents maximize ion-pairing/hydrogen bonding).[1]
    
  • Protocol:

    • Dissolve 5 mg of the amino ester in 0.6 mL CDCl

      
      .
      
    • Add 2 equivalents of (+)-BINOL.[1]

    • Acquire

      
      H-NMR.[1]
      
  • Observation: Look at the methyl ester singlet (~3.7 ppm). In the chiral environment, the methyl peaks of the R and S enantiomers will split.

  • Limitation: Poor sensitivity. Only accurate if ee < 95%. Not suitable for final product release.

Comparative Summary

FeatureDirect Chiral HPLC (Method A)Marfey's Method (Method B)NMR + CSA (Method C)
Accuracy High (<0.1% error)High (<0.5% error)Moderate (~2-5% error)
Throughput 15-20 mins/sample60 mins/sample (inc.[1] prep)10 mins/sample
Cost per Run Low (after column purchase)Moderate (Reagent cost)High (Deuterated solvents)
Robustness Sensitive to matrix effectsVery Robust (C18 is stable)Sensitive to concentration
Best For Final QC / Scale-up Complex crude mixtures Early R&D screening

References

  • Chiral HPLC of Amino Acid Esters

    • Ilisz, I., et al. "Separation of Amino Acids and Their Derivatives on Polysaccharide-Based Chiral Stationary Phases.
    • Source: [ScienceDirect - J. Chrom.[1] A]([Link])

  • Marfey's Method Protocol

    • Bhushan, R., & Brückner, H. "Marfey's Reagent for Chiral Amino Acid Analysis: A Review." Amino Acids, 2004.
    • Source:

  • Synthesis of Pyridyl Alanines

    • Sato, K., et al.
    • Source:

  • Chiral Solvating Agents in NMR

    • Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley, 2007.
    • Source:

Sources

Comparative Guide: IR Spectroscopy Modalities for Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate is a critical chiral intermediate, often serving as a scaffold for peptidomimetics and enzyme inhibitors in drug discovery. Its structural complexity—combining an aromatic pyridine core, a halogen substituent, and an aliphatic amino-ester tail—presents unique challenges for analytical characterization.

While NMR remains the primary tool for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy is the industry standard for rapid identification, polymorph screening, and routine quality control. This guide objectively compares the performance of Attenuated Total Reflection (ATR) against Transmission (KBr Pellet) modes, providing a definitive spectral fingerprint and validated protocols for accurate profiling.

Technical Deep Dive: The Spectral Fingerprint

To accurately identify this molecule, one must deconstruct its vibrational signature into four distinct zones. The following data represents the Predicted Reference Fingerprint for the free base form, derived from substituent-shift theory and empirical data of analogous 2-amino-3-pyridyl systems.

Zone Analysis: Functional Group Assignment
Spectral ZoneWavenumber (cm⁻¹)Vibrational ModeStructural OriginDiagnostic Value
High Frequency 3380 & 3320ν(N-H) StretchingPrimary Amine (-NH₂)High. Appears as a doublet in the free base; collapses to a broad band (~3000) in HCl salts.
Carbonyl 1735 – 1745ν(C=O) StretchingMethyl Ester (-COOCH₃)Critical. The strongest peak in the spectrum. Sharp and intense.
Aromatic Region 1590, 1570, 1480ν(C=C) & ν(C=N)Pyridine RingMedium. Characteristic "breathing" modes of the heteroaromatic ring.
Fingerprint 1200 – 1220ν(C-O) StretchingEster Linkage (C-O-C)High. Confirms the ester moiety alongside the carbonyl.
Halogen 1080 – 1100ν(C-Cl) StretchingAryl Chloride (6-Cl)Specific. Distinguishes this analog from non-chlorinated variants.
Mechanistic Insight: The Chlorine Effect

The presence of the Chlorine atom at the C6 position of the pyridine ring induces a mesomeric effect (+M) that competes with the inductive withdrawal (-I) of the Nitrogen. In IR, this typically results in a slight redshift (lowering of frequency) of the ring breathing modes compared to unsubstituted pyridine, while introducing a distinct, intense band in the 1000–1100 cm⁻¹ region corresponding to the C-Cl stretch coupled with ring deformation.

Comparative Analysis: ATR vs. Transmission (KBr)

In a drug development context, the choice between ATR and KBr transmission is often a trade-off between resolution and throughput .

Method A: Diamond ATR (The Modern Standard)
  • Principle: Measures changes in a totally internally reflected infrared beam when the sample comes into contact with a high-refractive-index crystal (Diamond/ZnSe).

  • Best For: Routine QC, raw material ID, hygroscopic salts (e.g., HCl form).

FeaturePerformance RatingNotes
Sample Prep ⭐⭐⭐⭐⭐ (Instant)No preparation required. Place powder directly on crystal.
Reproducibility ⭐⭐⭐⭐⭐ (High)Path length is fixed by the crystal physics; less operator error.
Resolution ⭐⭐⭐ (Good)Sufficient for ID; peak intensities decrease at higher wavenumbers due to penetration depth depth (

).
Sample Recovery ⭐⭐⭐⭐⭐ (Yes)Non-destructive; sample can be wiped off or recovered.
Method B: KBr Pellet Transmission (The Classical Gold Standard)[1]
  • Principle: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent pellet.[1] Light passes through the sample.[2]

  • Best For: Structural elucidation, resolving weak overtones, comparison with older spectral libraries.

FeaturePerformance RatingNotes
Sample Prep ⭐⭐ (Tedious)Requires grinding, pressing, and vacuum desiccation.
Reproducibility ⭐⭐⭐ (Variable)Highly dependent on pellet thickness and grinding uniformity (Christiansen effect).
Resolution ⭐⭐⭐⭐⭐ (Superior)True absorption spectrum; better signal-to-noise for weak bands.
Sample Recovery ⭐ (No)Sample is embedded in the salt matrix and lost.
Recommendation

For This compound :

  • Use ATR for routine identification and purity checks.[3] The ester carbonyl and pyridine bands are strong enough to be easily detected without the sensitivity boost of KBr.

  • Use KBr only if you are distinguishing subtle polymorphs or need to resolve the weak overtone patterns of the pyridine ring for publication-grade structural proof.

Validated Experimental Protocol (ATR-FTIR)

This protocol is designed to be self-validating , ensuring that the data collected is reliable before the sample is removed.

Equipment Prerequisites
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR.

  • Parameters: 4 cm⁻¹ resolution, 32 scans (routine) or 64 scans (high quality).

Step-by-Step Workflow
  • System Blanking (The Zero Point):

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (air).

    • Validation: Ensure the background shows atmospheric CO₂ (2350 cm⁻¹) and H₂O, but no other peaks.

  • Sample Loading:

    • Place ~5-10 mg of the solid powder onto the center of the diamond crystal.

    • Apply pressure using the anvil clamp.

    • Validation: Watch the "Live Preview" mode. The Ester C=O peak at ~1740 cm⁻¹ should exceed 10% transmittance (or >0.1 Absorbance units) before scanning.

  • Data Acquisition:

    • Acquire the sample spectrum.[2][4][5][6][7]

    • Apply ATR Correction (software algorithm) to normalize peak intensities for comparison with transmission libraries.

  • Quality Check (The "Go/No-Go" Decision):

    • Baseline: Is it flat? (If sloped, contact was poor).

    • CO₂ Interference: Are the doublets at 2350 cm⁻¹ subtracted correctly?

    • Signal Saturation: Are the strongest peaks (C=O) "flat-topped"? If yes, reduce pressure or sample thickness.

Visualizations

Figure 1: Spectral Acquisition Logic

This diagram illustrates the decision pathway for selecting the correct IR modality based on the sample form (Free Base vs. Salt).

IR_Workflow Start Sample: Methyl 2-amino-3- (6-chloropyridin-3-yl)propanoate Form_Check Determine Form Start->Form_Check Free_Base Free Base (Oil/Solid) Form_Check->Free_Base HCl_Salt HCl Salt (Solid) Form_Check->HCl_Salt ATR Method: Diamond ATR (Preferred) Free_Base->ATR Routine HCl_Salt->ATR Routine KBr Method: KBr Pellet (Alternative) HCl_Salt->KBr High Res Analysis_FB Look for: Sharp NH2 (3300-3400) C=O (1735) ATR->Analysis_FB Analysis_Salt Look for: Broad NH3+ (~3000) C=O (1745) ATR->Analysis_Salt KBr->Analysis_Salt

Caption: Decision matrix for selecting ATR vs. KBr based on the chemical form (Salt vs. Free Base) of the analyte.

Figure 2: Vibrational Signal Pathway

This diagram maps the molecular structure to the specific IR frequency outputs.

Vibrational_Map Molecule This compound Ester Ester Group (-COOCH3) Molecule->Ester Amine Amine Group (-NH2) Molecule->Amine Pyridine Pyridine Ring (Aromatic) Molecule->Pyridine Chlorine Chloro-Substituent (C-Cl) Molecule->Chlorine Freq_CO 1735-1745 cm⁻¹ (Strong) Ester->Freq_CO C=O Stretch Freq_NH 3320-3380 cm⁻¹ (Doublet) Amine->Freq_NH N-H Stretch Freq_Ring 1590, 1480 cm⁻¹ (Medium) Pyridine->Freq_Ring C=N/C=C Stretch Freq_Cl 1080-1100 cm⁻¹ (Fingerprint) Chlorine->Freq_Cl C-Cl Stretch

Caption: Mapping of functional moieties to their characteristic IR absorption frequencies.

References

  • Spectroscopy Online. (2018). The C=O[4] Bond, Part VI: Esters and the Rule of Three.[4] Retrieved from [Link]

  • Specac. (2024).[8] FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Methyl propionate IR Spectrum (Analog Reference). Retrieved from [Link]

  • Oriental Journal of Chemistry. (2006). FTIR Spectrum of 2-Chloro-6-Methyl Pyridine.[9] Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Compound Classification: Novel Chemical Entity (NCE) / Pharmaceutical Intermediate Chemical Family: Halogenated Pyridine Amino Acid Ester Primary Hazard Profile: Irritant (Skin/Eye/Respiratory), Potential Sensitizer, Acute Toxicity (Oral/Dermal).[1][2]

Scientific Rationale for Hazards: As a derivative of 6-chloropyridine and an amino acid ester , this compound presents a dual-hazard profile.[1][2] The chloropyridine moiety is electron-deficient, making it reactive toward nucleophiles (such as biological proteins), which drives its potential for skin sensitization and mucous membrane irritation .[1][2] The free amine group introduces basicity, increasing the risk of caustic injury to moist tissues (eyes, lungs). Due to the lack of comprehensive toxicological data for this specific isomer, it must be handled under Universal Precautions for Potentially Bioactive Compounds .

Risk Level: Biosafety Level 1 (BSL-1) / Chemical Hazard Level 2
  • Inhalation: High risk of respiratory irritation from dust.

  • Dermal: Moderate risk of absorption and chemical burns.

  • Stability: Potential for hydrolysis (ester/amine) and hygroscopicity.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary engineering control to prevent inhalation of fine particulates during weighing.[1][2]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Prevents contact with corneal tissue; standard safety glasses are insufficient for fine powders or splash risks.[1]
Dermal (Hand) Double Nitrile Gloves (0.11 mm min.[1][2] thickness)The outer layer protects against physical abrasion; the inner layer acts as a barrier against permeation. Change immediately upon contamination.
Dermal (Body) Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves Prevents dust accumulation on street clothes.[1][2] Tyvek sleeves cover the wrist gap between glove and coat.
PPE Decision Logic (DOT Diagram)

PPE_Logic Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Hood Engineering Control: Chemical Fume Hood Solid->Hood Primary Control Gloves Dermal: Double Nitrile Gloves Solid->Gloves Solution->Gloves Splash Ocular: Splash Goggles Solution->Splash Resp Respiratory: N95 (if outside hood) or P100 Respirator Hood->Resp Failure/Spill

Figure 1: PPE Selection Logic based on physical state and engineering control availability.[1][2]

Operational Protocol: Step-by-Step Handling

Phase A: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Environment: Keep under inert atmosphere (Argon/Nitrogen) if possible. The amine group can react with atmospheric CO₂ (carbamate formation), and the ester is susceptible to hydrolysis.

  • Container: Amber glass vial with a PTFE-lined cap to prevent photodegradation and solvent leaching.[1][2]

Phase B: Weighing & Solubilization

Objective: Minimize dust generation and ensure accurate concentration.

  • Preparation:

    • Transfer the storage vial from the refrigerator to the fume hood.

    • CRITICAL: Allow the vial to warm to room temperature (approx. 15–20 mins) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • Use an anti-static gun if the powder is static-prone.[1][2]

    • Weigh directly into the reaction vessel or a tared scintillation vial. Do not use weighing paper (risk of spill/loss); use a weighing boat or funnel.

  • Solubilization:

    • Solvent Choice: Soluble in DMSO, DMF, Methanol, or DCM.

    • Technique: Add solvent to the solid slowly down the side of the vessel to prevent "puffing" of powder.

Phase C: Reaction Setup
  • Inertion: Purge the reaction vessel with Nitrogen/Argon before adding reagents.

  • Temperature: If using strong bases (e.g., NaH, LiHMDS) for deprotonation, cool to 0°C or -78°C to prevent polymerization of the pyridine ring or ester cleavage.[1][2]

Emergency Response & Spill Management

Scenario 1: Dry Powder Spill (< 1g)[1][2]
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don a P100 respirator if the spill is outside a hood.

  • Containment: Cover the spill with a damp paper towel (do not use dry sweeping, which aerosolizes the dust).

  • Cleanup: Wipe up the material carefully. Place waste in a sealed bag labeled "Hazardous Solid Waste."

  • Decontamination: Clean the surface with a 10% soap solution, followed by water.

Scenario 2: Skin/Eye Exposure[4][5][6][7][8][9]
  • Eyes: Immediately flush with tepid water at an eyewash station for 15 minutes . Hold eyelids open.

  • Skin: Remove contaminated clothing.[3][4][5][6][7] Wash affected area with soap and water for 15 minutes.[4] Do not use organic solvents (ethanol/DMSO) as they may increase skin absorption.

Disposal & Waste Management

Regulatory Classification: Halogenated Organic Waste. Reasoning: The chlorine atom on the pyridine ring requires high-temperature incineration to prevent the formation of toxic byproducts (e.g., dioxins) during disposal.[1][2]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2]Hazardous Solid Waste bin. Incineration.
Liquid Waste Reaction mixtures, mother liquors.Halogenated Organic Solvents carboy. DO NOT mix with aqueous acid/base waste without neutralization.[6]
Sharps Needles, broken glass.Biohazard/Sharps container (if biologicals involved) or Chem Sharps.
Waste Workflow Logic (DOT Diagram)

Waste_Workflow Source Chemical Waste Source Type Waste Type? Source->Type Solid Solid / Debris Type->Solid Liquid Liquid Solution Type->Liquid Disposal High-Temp Incineration Solid->Disposal Solid Haz Waste Halogen Contains Halogen? (Cl, Br, I, F) Liquid->Halogen Halo_Yes Stream A: Halogenated Organic Halogen->Halo_Yes Yes (This Compound) Halo_No Stream B: Non-Halogenated Halogen->Halo_No No Halo_Yes->Disposal

Figure 2: Waste stream segregation logic ensuring compliance with environmental regulations.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Methyl 2-amino-3-(pyridin-2-yl)propanoate (Structural Analog).[1][2] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine: Occupational Health Guideline.

  • ECHA (European Chemicals Agency). (n.d.).[2] Substance Information: Chloropyridines.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.